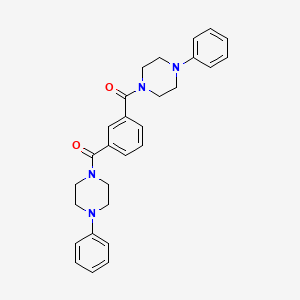![molecular formula C20H18N4O B5880550 N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzotriazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it inhibits the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has been found to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes and decrease the levels of oxidative stress markers. It also inhibits the activity of enzymes involved in cancer cell growth and induces apoptosis in cancer cells. Additionally, it inhibits the aggregation of amyloid beta and reduces neuroinflammation in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using specific methods. It has been found to have low toxicity and can be used at low concentrations. However, it also has some limitations, such as its limited solubility in water and its potential to interact with other compounds in lab experiments.
Orientations Futures
There are several potential future directions for the study of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide. It can be further studied for its potential use in the treatment of other oxidative stress-related diseases, such as cardiovascular diseases and diabetes. It can also be studied for its potential use in combination therapies with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, its mechanism of action can be further elucidated to understand its potential effects on other cellular pathways.
Méthodes De Synthèse
The synthesis of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves several steps. The first step involves the reaction of 2-naphthylamine with 2-chloroacetyl chloride to form 2-(1-naphthyl)acetamide. The second step involves the reaction of 2-(1-naphthyl)acetamide with 6-methyl-2H-1,2,3-benzotriazole-5-carboxylic acid to form N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]acetamide. The final step involves the reaction of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]acetamide with propionyl chloride to form N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide.
Applications De Recherche Scientifique
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has been studied for its potential applications in various fields of scientific research. It has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit cancer cell growth. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit amyloid beta aggregation.
Propriétés
IUPAC Name |
N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-3-20(25)21-16-12-18-17(11-13(16)2)22-24(23-18)19-10-6-8-14-7-4-5-9-15(14)19/h4-12H,3H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGRFIOSJQLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)


![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)
![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)

